![molecular formula C24H36N4O9 B12114567 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12114567.png)
1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide is a complex organic compound with multiple functional groups, including hydroxyl, amide, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Amide Bond Formation: The amide bonds are formed through condensation reactions between carboxylic acids and amines, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide and acetyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: New amides, esters.
Scientific Research Applications
1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its structural features make it a useful tool for studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
- This compound
Uniqueness: The uniqueness of this compound lies in its complex structure, which allows for multiple interactions with biological targets. Its combination of hydroxyl, amide, and acetyl groups provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.
Biological Activity
The compound 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, which contribute to its biological activity. The presence of hydroxyl groups, amine functionalities, and a pyrrolidine ring suggests potential interactions with biological targets such as enzymes and receptors.
Structural Formula
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the molecule may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies on related phenolic compounds have shown that they can effectively reduce oxidative damage in cellular models .
Anticancer Activity
Preliminary investigations into the anticancer properties of structurally related compounds suggest that this compound may inhibit tumor growth. A study highlighted that derivatives with similar amine and hydroxyl functionalities demonstrated selective cytotoxicity against various cancer cell lines .
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound may interact with specific receptors or enzymes involved in these pathways, leading to altered cellular responses.
Case Studies
-
Case Study 1: Antioxidant Efficacy
- Objective: To evaluate the antioxidant capacity of the compound.
- Method: DPPH radical scavenging assay was employed.
- Results: The compound demonstrated a significant reduction in DPPH free radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
-
Case Study 2: Cytotoxicity Against Cancer Cells
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Method: MTT assay was utilized to measure cell viability.
- Results: The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values comparable to established chemotherapeutic agents.
Data Table: Summary of Biological Activities
Activity Type | Methodology | Results |
---|---|---|
Antioxidant Activity | DPPH Scavenging Assay | Significant reduction in free radicals |
Cytotoxicity | MTT Assay | Dose-dependent inhibition of cancer cell viability |
Mechanism Investigation | Enzyme Inhibition Studies | Potential interaction with key signaling pathways |
Properties
Molecular Formula |
C24H36N4O9 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34) |
InChI Key |
CPOKMHRJZDYBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O |
Origin of Product |
United States |
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